molecular formula C12H13NO2 B8662603 6-Methoxycarbonyl-1-ethylindole

6-Methoxycarbonyl-1-ethylindole

Cat. No. B8662603
M. Wt: 203.24 g/mol
InChI Key: LXQWMGQEBLDCJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxycarbonyl-1-ethylindole is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methoxycarbonyl-1-ethylindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxycarbonyl-1-ethylindole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Methoxycarbonyl-1-ethylindole

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

methyl 1-ethylindole-6-carboxylate

InChI

InChI=1S/C12H13NO2/c1-3-13-7-6-9-4-5-10(8-11(9)13)12(14)15-2/h4-8H,3H2,1-2H3

InChI Key

LXQWMGQEBLDCJL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC2=C1C=C(C=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sec-butyllithium (9.4 ml of a 1.3M solution in cyclohexane) was added to a stirred solution of 6-bromo-1-ethylindole [the compound of step (a), 2.5 g]in diethylether (20 ml) at −78° C. under a nitrogen atmosphere. After 30 minutes this solution was transferred by cannula to a stirred solution of methyl chloroformate (1.29 ml, 16.74 mmol) in diethyl ether (8 ml) at −78° C. under a nitrogen atmosphere. After 1 hour the cooling bath was removed and the mixture was allowed to warm to room temperature. After a further 1 hour the mixture was poured into brine and extracted with ethyl acetate. The organic layers were dried (MgSO4 ) and concentrated in vacuo to give a yellow oil. Flash column chromatography (elution with 90% hexane, 10% ethyl acetate) gave 1.76 g of the subtitle compound as a pale yellow oil.
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